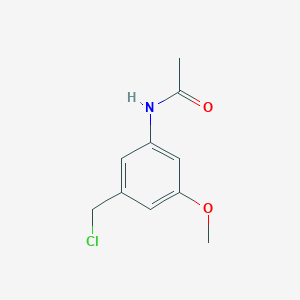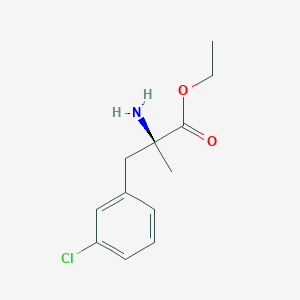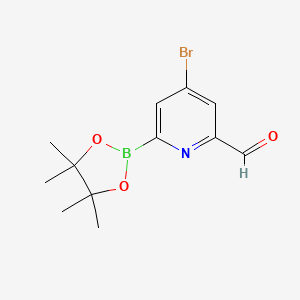
(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that features a pyridine ring substituted with a bromo group at the 4-position and a formyl group at the 6-position. This compound is of significant interest in organic synthesis due to its versatility as a building block in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester typically involves the following steps:
Halogen-Metal Exchange and Borylation: The starting material, 4-bromo-6-formylpyridine, undergoes halogen-metal exchange using an organolithium reagent such as n-butyllithium. This intermediate is then treated with a boron source, such as trimethyl borate, to form the boronic acid.
Esterification: The boronic acid is then esterified with pinacol to form the pinacol ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the halogen-metal exchange and borylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the cross-coupling reactions.
Protic Solvents: Such as methanol or water, used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Hydrocarbon Derivatives: Formed from protodeboronation reactions.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura cross-coupling reactions, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In protodeboronation reactions, the boronate complex is hydrolyzed to form the corresponding hydrocarbon derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a pyridine ring.
4-Pyridineboronic Acid Pinacol Ester: Similar in structure but without the bromo and formyl substituents.
Isopropenylboronic Acid Pinacol Ester: Similar in structure but with an isopropenyl group instead of a pyridine ring.
Uniqueness
(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both bromo and formyl substituents on the pyridine ring. These substituents provide additional reactivity and versatility in chemical synthesis, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C12H15BBrNO3 |
|---|---|
Molekulargewicht |
311.97 g/mol |
IUPAC-Name |
4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BBrNO3/c1-11(2)12(3,4)18-13(17-11)10-6-8(14)5-9(7-16)15-10/h5-7H,1-4H3 |
InChI-Schlüssel |
LXEMBBGIHYYTDC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


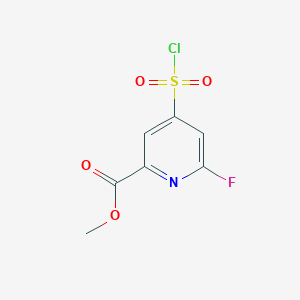
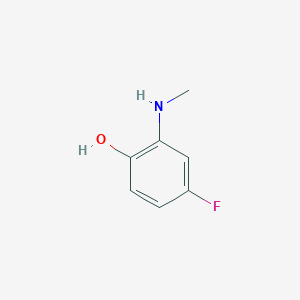
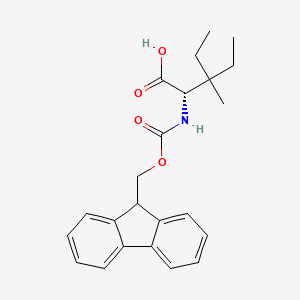
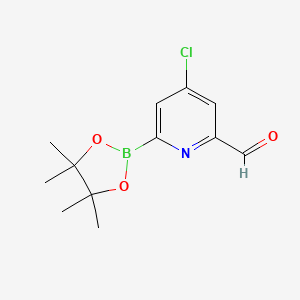
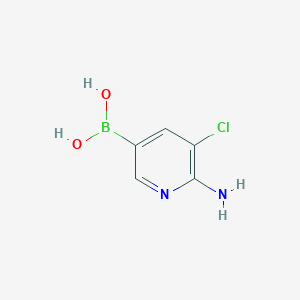
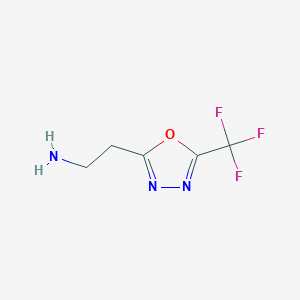

![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
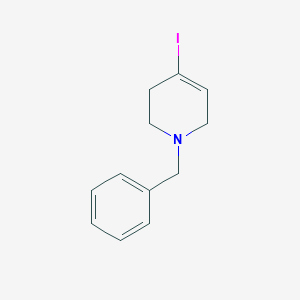
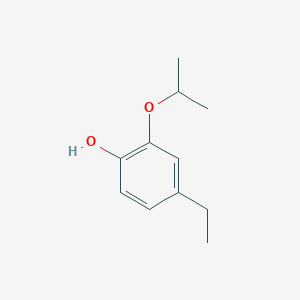
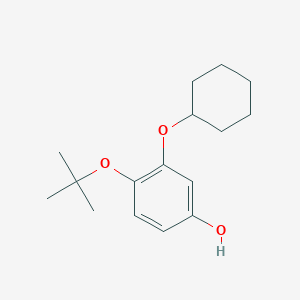
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
